molecular formula C23H12Br2N2 B3113734 Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- CAS No. 198142-63-1

Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-

Cat. No. B3113734
CAS RN: 198142-63-1
M. Wt: 476.2 g/mol
InChI Key: XOXOIMPMESDWAQ-UHFFFAOYSA-N
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Description

Spiro[5H-cyclopenta[2,1-b:3,4-b]]dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. This molecule has a unique structure, with a spirocyclic core consisting of a cyclopenta[2,1-b:3,4-b]dipyridine ring fused to a fluorene ring. This makes it a versatile compound for use in various research applications.

Scientific Research Applications

Perovskite Solar Cells

Spiro[benzofuro-cyclopenta[1,2-b]indole–indoline] Scaffolds

Other Potential Applications

While research on spiro-CPDT is still evolving, its unique structure suggests potential applications in:

Mechanism of Action

Target of Action

The primary target of the compound “Spiro[5H-cyclopenta[2,1-b:3,4-b’]dipyridine-5,9’-[9H]fluorene], 2’,7’-dibromo-” is to serve as a hole-transporting material (HTM) in perovskite solar cells . The compound is used as the core and triarylamines as terminal units .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes (positive charge carriers) in perovskite solar cells . This interaction results in an increase in the overall power conversion efficiency (PCE) of the solar cells .

Biochemical Pathways

The compound affects the energy conversion pathway in perovskite solar cells. By efficiently transporting holes, it enhances the flow of electric current, thereby improving the power conversion efficiency of the solar cells .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in this context, it can be interpreted as the compound’s behavior within the solar cell system. The compound exhibits excellent stability and compatibility with the perovskite material, contributing to its high performance as a hole-transporting material .

Result of Action

The use of the compound as a hole-transporting material in perovskite solar cells leads to an excellent overall power conversion efficiency (PCE) of 13.4% without the use of any dopants and additives . Furthermore, the device based on the new HTM generated a slightly higher open circuit voltage (VOC) of 971 mV compared to a spiro-MeOTAD (VOC = 951 mV) based device .

properties

IUPAC Name

2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Br2N2/c24-13-5-7-15-16-8-6-14(25)12-20(16)23(19(15)11-13)17-3-1-9-26-21(17)22-18(23)4-2-10-27-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOIMPMESDWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=CC=N3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaza-2',7'-dibromo-9,9'-spirobifluorene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Reactant of Route 2
Reactant of Route 2
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Reactant of Route 3
Reactant of Route 3
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Reactant of Route 4
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Reactant of Route 5
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Reactant of Route 6
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-

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